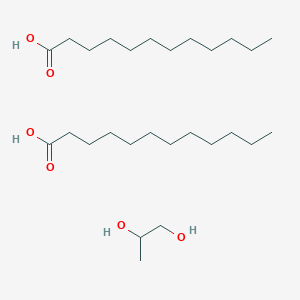

Dodecanoic acid,1-methyl-1,2-ethanediyl ester

Description

Properties

IUPAC Name |

dodecanoic acid;propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2*2-11H2,1H3,(H,13,14);3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJFYGDZZLKMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid,1-methyl-1,2-ethanediyl ester can be synthesized through the esterification of dodecanoic acid with propane-1,2-diol. This reaction can be catalyzed by either acids or enzymes. The acid-catalyzed reaction typically requires high temperatures (around 200°C) and pressures, resulting in a complex mixture with undesirable by-products . Alternatively, enzyme-catalyzed esterification offers a cleaner product with higher conversion rates under milder conditions .

Industrial Production Methods

In industrial settings, the production of dodecanoic acid;propane-1,2-diol often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its efficiency, lower energy requirements, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid,1-methyl-1,2-ethanediyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters with other acids or alcohols.

Hydrolysis: Breakdown into dodecanoic acid and propane-1,2-diol in the presence of water and catalysts.

Oxidation: Oxidation of the propane-1,2-diol moiety to form corresponding aldehydes or acids.

Common Reagents and Conditions

Esterification: Catalyzed by acids or enzymes, typically at elevated temperatures.

Hydrolysis: Catalyzed by acids or bases, often at elevated temperatures.

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed

Esterification: Various esters depending on the reactants used.

Hydrolysis: Dodecanoic acid and propane-1,2-diol.

Oxidation: Aldehydes or acids derived from propane-1,2-diol.

Scientific Research Applications

Dodecanoic acid,1-methyl-1,2-ethanediyl ester has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Employed in studies involving membrane permeability and as a model compound for lipid research.

Industry: Applied in the production of cosmetics, food additives, and biodegradable polymers.

Mechanism of Action

The mechanism of action of dodecanoic acid;propane-1,2-diol primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of emulsions. In biological systems, it enhances the permeability of cell membranes, facilitating the transport of active ingredients across the skin or other biological barriers .

Comparison with Similar Compounds

Similar Compounds

Dodecanoic acid;glycerol: Another ester of dodecanoic acid, used similarly as a surfactant and emulsifier.

Dodecanoic acid;ethylene glycol: An ester with similar properties but different molecular structure and applications.

Dodecanoic acid;butane-1,2-diol: Another ester with comparable uses in various industries.

Uniqueness

Dodecanoic acid,1-methyl-1,2-ethanediyl ester stands out due to its optimal balance of hydrophilic and lipophilic properties, making it an effective surfactant and penetration enhancer. Its enzymatic production method also offers a more sustainable and environmentally friendly alternative compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.